(2,2-Dimethoxyethyl)(1-phenylpropyl)amine
Description
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-12(11-8-6-5-7-9-11)14-10-13(15-2)16-3/h5-9,12-14H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSZTUYTKQNOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Ketones with 2,2-Dimethoxyethylamine
One effective method involves the reductive amination of 1-phenylpropan-1-one (a ketone) with 2,2-dimethoxyethylamine. The process includes:
- Mixing the ketone with 2,2-dimethoxyethylamine under mild acidic or neutral conditions.
- Adding a reducing agent such as sodium triacetoxyborohydride or sodium borohydride to reduce the imine intermediate to the target amine.
- Purification by extraction and chromatography to isolate (2,2-dimethoxyethyl)(1-phenylpropyl)amine.
This approach benefits from good selectivity and moderate to high yields (typically 60-85%) depending on reaction conditions and solvents used.
Alkylation of 2,2-Dimethoxyethylamine with 1-Phenylpropyl Halides
Another route is the nucleophilic substitution of 2,2-dimethoxyethylamine with 1-phenylpropyl halides (chloride or bromide):
- Preparation of 1-phenylpropyl halide by halogenation of the corresponding alcohol or via halide exchange.
- Reaction of 2,2-dimethoxyethylamine with the halide in the presence of a base (e.g., triethylamine or sodium hydride) at low temperatures to moderate temperatures.
- Workup and purification yield the desired amine.
This method requires careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation.
Multi-Step Synthesis via Weinreb Amide Intermediates and Grignard Reagents
A more complex method reported in the literature involves the synthesis of Weinreb amides followed by Grignard reagent addition and reductive amination:
- Formation of Weinreb amide from acid chlorides and N,O-dimethylhydroxylamine.
- Reaction of Weinreb amides with Grignard reagents (e.g., phenylpropyl magnesium bromide) to yield ketones.
- Subsequent reductive amination with 2,2-dimethoxyethylamine to afford the target amine.
Detailed Reaction Conditions and Yields
Representative Experimental Procedure
A typical reductive amination procedure for synthesizing this compound is as follows:
- Dissolve 1-phenylpropan-1-one (1 eq) and 2,2-dimethoxyethylamine (1.2 eq) in dichloromethane.
- Add a catalytic amount of acetic acid to facilitate imine formation.
- Stir at room temperature for 1 hour.
- Add sodium triacetoxyborohydride (1.5 eq) portionwise.
- Stir for additional 6 hours at room temperature.
- Quench reaction with saturated sodium bicarbonate solution.
- Extract organic layer, dry over MgSO4, and concentrate.
- Purify via column chromatography to isolate the amine product with yields typically above 70%.
Mechanistic Insights and Optimization Notes
- The dimethoxyethyl group serves as a protective acetal, stabilizing the intermediate amine and preventing side reactions.
- Reductive amination is preferred over direct alkylation for better regio- and chemoselectivity.
- Use of mild reducing agents avoids over-reduction or cleavage of the dimethoxyethyl group.
- Temperature control is critical during alkylation to minimize elimination or side product formation.
- Choice of solvent impacts reaction kinetics and product isolation efficiency.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Advantages | Challenges | Typical Yield (%) |
|---|---|---|---|---|
| Reductive amination | 1-phenylpropan-1-one, 2,2-dimethoxyethylamine, NaBH(OAc)3 | High selectivity, mild conditions | Sensitive to moisture and pH | 65-85 |
| Alkylation | 2,2-dimethoxyethylamine, 1-phenylpropyl halide, base | Straightforward, single step | Side reactions, requires strict control | 60-75 |
| Weinreb amide + Grignard | Acid chloride, N,O-dimethylhydroxylamine, Grignard reagent | Allows substitution variation | Multi-step, moderate yields | 48-80 |
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethoxyethyl)(1-phenylpropyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can undergo substitution reactions where the dimethoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
(2,2-Dimethoxyethyl)(1-phenylpropyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (2,2-Dimethoxyethyl)(1-phenylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound
Biological Activity
(2,2-Dimethoxyethyl)(1-phenylpropyl)amine is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound has garnered attention for its biological activity, particularly in relation to receptor interactions and enzyme inhibition. This article reviews the current understanding of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dimethoxyethyl group attached to a phenylpropylamine backbone, which may influence its biological interactions and pharmacological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : Preliminary studies suggest that this compound may act as a ligand for certain neurotransmitter receptors, potentially modulating their activity.
- Enzyme Inhibition : There is evidence indicating that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like diabetes or obesity .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study 1 : A study investigated the compound's effect on Dipeptidyl Peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism. The results indicated that doses comparable to known inhibitors led to significant reductions in DPP-4 activity, suggesting potential as an antidiabetic agent .
- Study 2 : Another research effort focused on the compound's interaction with serotonin receptors. The findings revealed moderate affinity for 5-HT receptors, hinting at possible applications in treating mood disorders .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds. The following table summarizes key characteristics:
| Compound Name | Structure Type | Receptor Affinity | Enzyme Inhibition | Therapeutic Potential |
|---|---|---|---|---|
| This compound | Amine derivative | Moderate | Yes | Antidiabetic |
| 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol | Alkaloid | High | No | Analgesic |
| 4-(2-{4-[({2-(3-{...})}]} | Complex cyclic structure | Low | Yes | Anticancer |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of (2,2-Dimethoxyethyl)(1-phenylpropyl)amine with related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties/Data |
|---|---|---|---|---|
| This compound | C13H21NO2* | ~235.31* | 1-phenylpropyl, 2,2-dimethoxyethyl | Expected higher polarity due to methoxy groups; NMR δ ~3.4–3.5 (dimethoxy CH3O) inferred from analogs |
| (2-Methoxyethyl)(3-phenylpropyl)amine | C12H19NO | 193.29 | 3-phenylpropyl, 2-methoxyethyl | Linear phenyl chain; lower polarity than dimethoxy analog |
| (2,2-Dimethoxyethyl)(2-methylpropyl)amine | C8H19NO2 | 161.24 | 2-methylpropyl, 2,2-dimethoxyethyl | Compact structure; liquid form at 4°C storage |
| 2-(Dimethylamino)-2-phenylethylamine | C19H26N2 | 282.42 | 2-phenylpropyl, dimethylamino-phenylethyl | Enhanced basicity from dimethylamino group; steric hindrance due to dual phenyl groups |
*Estimated based on structural analogs.
Key Observations:
- Polarity and Solubility: The 2,2-dimethoxyethyl group increases hydrophilicity compared to single methoxy or alkylamine derivatives. For example, (2-methoxyethyl)(3-phenylpropyl)amine (C12H19NO) lacks the second methoxy group, reducing its polarity .
- Spectroscopic Signatures : In purpurinimide analogs, the 3-(2,2-dimethoxyethyl) group produces distinct singlet NMR signals at δ 3.46–3.47 for methoxy protons, a pattern likely shared by the target compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2,2-dimethoxyethyl)(1-phenylpropyl)amine, and how do reaction conditions influence yield?
- Methodology : A two-step approach is recommended:
Reductive amination : React 1-phenylpropylamine with 2,2-dimethoxyacetaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) under nitrogen. This method avoids side reactions like over-alkylation .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Critical parameters : Maintain pH ~5–6 for reductive amination and control temperature (0–5°C during aldehyde addition, then room temperature). Yields typically range from 65–80% depending on stoichiometric precision .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Analytical workflow :
- NMR : ¹H NMR (CDCl₃) should show distinct signals: δ 3.3–3.5 ppm (dimethoxy -OCH₃), δ 2.6–2.8 ppm (ethylene -CH₂-N-), and δ 7.2–7.4 ppm (phenyl protons). ¹³C NMR confirms carbonyl absence, critical for verifying amine formation .
- FTIR : Absence of C=O stretches (~1700 cm⁻¹) and presence of N-H stretches (~3300 cm⁻¹) validate successful synthesis.
- Mass spectrometry : ESI-MS should display [M+H]⁺ at m/z 265.3 (calculated for C₁₄H₂₃NO₂) .
Advanced Research Questions
Q. What computational strategies can predict the biological activity of this compound, and how do structural analogs inform these models?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to adrenergic receptors (e.g., α₁A-subtype), leveraging structural data from analogs like (2-phenylpropyl)(propan-2-yl)amine, which shows pressor activity .
- QSAR modeling : Train models on phenylalkylamine datasets (e.g., EC₅₀ values for vasoconstriction) to predict efficacy. Key descriptors include logP (optimal ~2.5) and amine pKa (~9.5) .
- Validation : Compare predicted vs. experimental EC₅₀ in isolated rat aorta assays. Discrepancies >20% require reevaluation of steric parameters in docking .
Q. How can capillary electrochromatography resolve enantiomeric impurities in this compound, and what stationary phases are most effective?
- Protocol :
- Column : Chiralpak® IA-3 (amylose tris(3,5-dimethylphenylcarbamate)) with 25 mM phosphate buffer (pH 7.0)/acetonitrile (85:15).
- Detection : UV at 254 nm. Retention times for enantiomers typically differ by 1.5–2.0 minutes .
- Optimization : Adjust buffer pH (6.5–7.5) to modulate ionization of the amine group, enhancing resolution.
Q. What mechanisms explain contradictory reports on the compound’s stability under oxidative conditions?
- Hypothesis testing :
- Controlled oxidation : Expose the compound to H₂O₂ (3% v/v) in methanol at 25°C. Monitor degradation via HPLC.
- Findings : Major products include hydroxylamines (m/z 281.3) and nitroso derivatives (m/z 263.2). Discrepancies arise from trace metal contaminants (e.g., Fe³⁺) accelerating decomposition .
- Mitigation : Add EDTA (0.1 mM) to chelate metals, stabilizing the compound for ≥72 hours .
Safety and Handling
Q. What safety protocols are critical when handling this amine, given its structural similarity to Category 4 acute toxins?
- Protocols :
- PPE : Nitrile gloves, lab coat, and fume hood use (≥0.5 m/s face velocity).
- Spill management : Neutralize with 10% citric acid, then adsorb with vermiculite.
- First aid : For inhalation, administer 100% O₂; for dermal exposure, rinse with 1% acetic acid to counteract alkaline hydrolysis .
Key Research Gaps
- Metabolic pathways : No data on CYP450-mediated oxidation; recommend hepatocyte incubation studies with LC-MS/MS analysis.
- Long-term stability : Degradation kinetics under UV light (ICH Q1B guidelines) remain uncharacterized.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
